molecular formula C59H107N2O21 · Na B593064 GM3 CAS No. 54827-14-4

GM3

Cat. No. B593064
CAS RN: 54827-14-4
M. Wt: 1203.5
InChI Key: GGQRTSSCXQEZNW-BLVJLEROSA-M
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Description

GM3, also known as monosialodihexosylganglioside, is a type of ganglioside . It is the most common membrane-bound glycosphingolipid in tissues, composed of three monosaccharide groups attached to a ceramide backbone . GM3 serves as a precursor for other, more complex gangliosides . It is synthesized in the Golgi apparatus and transported to the plasma membrane, where it functions in cellular signaling .


Synthesis Analysis

GM3 is synthesized by the transfer of sialic acid to lactosylceramide . A one-pot enzymatic synthesis was established to discover novel GM3 derivatives as potential antitumor agents, yielding 14 GM3 derivatives in high total yields (22–41%) .


Molecular Structure Analysis

GM3 molecular species exist based on the diversity of ceramide structures . Among ceramide structures composed of sphingosine and fatty acids, there is a great diversity resulting from different combinations of chain length, hydroxylation, and unsaturation of fatty acid chains .


Chemical Reactions Analysis

Gangliosides, including GM3, are synthesized in the Golgi apparatus . They are then transported to the plasma membrane, where they function in cellular signaling . GM3 also functions as an inhibitor; it inhibits cell growth, the function of growth factor receptors, and generation of cytokines by T cells .


Physical And Chemical Properties Analysis

Gangliosides, including GM3, affect the properties of lipid membranes and in extension the interactions between membranes and other biomolecules like proteins . The spatial restriction and dynamics of C–H bond segments can be measured using nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Glycoconjugate Research .

Summary of the Application

Researchers have synthesized analogues of ganglioside GM3 with an alkyne tag in the fatty acid moiety to evaluate the effect of the alkyne tag on the biological activity .

Methods of Application or Experimental Procedures

The analogues were synthesized by tuning the protecting group of the glucosylsphingosine acceptor . The growth-promoting effect of these analogues on Had-1 cells was evaluated .

Results or Outcomes

The growth-promoting effect of these analogues on Had-1 cells was dramatically altered depending upon the position of the alkyne tag .

GM3 in Cancer Research

Specific Scientific Field

This application is in the field of Cancer Research .

Summary of the Application

GM3 is strongly related to human tumors, such as lung, brain cancers, and melanomas . It is overexpressed on several types of cancers and can be used as a tumor-associated carbohydrate antigen for immunotherapy of cancers .

Methods of Application or Experimental Procedures

GM3 can inhibit tumor cells growth by anti-angiogenesis or motility . It also affects the EGFR tyrosine kinase signaling, uPAR-related signaling, and glycolipid-enriched microdomains, which are essential for cancer signaling conduction .

Results or Outcomes

GM3 has shown to have powerful effects on cancer development and progression . It is considered a promising target for cancer treatment .

GM3 in Neuroscience Research

Specific Scientific Field

This application falls under the field of Neuroscience Research .

Summary of the Application

Researchers have been studying the rescue of GM3 synthase deficiency by spatially controlled, rAAV-mediated ST3GAL5 delivery .

Methods of Application or Experimental Procedures

The researchers used spatially controlled, rAAV-mediated ST3GAL5 delivery to rescue GM3 synthase deficiency .

Results or Outcomes

The results of this research are not detailed in the source, but this represents a significant step in understanding and potentially treating GM3 synthase deficiency .

GM3 in Glycosphingolipid Research

Specific Scientific Field

This application is in the field of Glycosphingolipid Research .

Summary of the Application

GM3 synthase deficiency has been studied in mouse models and human patients .

Methods of Application or Experimental Procedures

The researchers used GM3S knockout mice to study the physiological functions and pathological aspects of gangliosides .

Results or Outcomes

The study provided an overview of the physiological functions and pathological aspects of gangliosides based on findings from studies of GM3S KO mice . It also discussed the differential phenotypes of GM3S KO mice versus human GM3S-deficiency patients .

GM3 in Immunology Research

Specific Scientific Field

This application falls under the field of Immunology Research .

Summary of the Application

Researchers have been studying the ganglioside-mediated immune modulation in the tumor microenvironment .

Methods of Application or Experimental Procedures

The researchers used various methods to study the role of gangliosides, including GM3, in immune modulation .

Results or Outcomes

The results of this research are not detailed in the source, but this represents a significant step in understanding the role of gangliosides in immune modulation .

GM3 in Pharmacology Research

Specific Scientific Field

This application is in the field of Pharmacology Research .

Summary of the Application

Researchers have been studying the use of GM3-functionalized reconstituted high-density lipoprotein (GM3-rHDL) as a novel nanocarrier to enhance the antiatherosclerotic efficacy of statins .

Methods of Application or Experimental Procedures

The researchers used GM3-rHDL as a nanocarrier for lovastatin (LT), a representative of statins . They prepared LT-loaded GM3-rHDL nanoparticles and multiple controls .

Results or Outcomes

The study found that LT-GM3-rHDL induced the largest decreases in the contents of blood lipids and in the areas of atherosclerotic plaques at various aortic locations in apoE −/− mice fed a high-fat diet for 12 weeks .

Safety And Hazards

GM3 is strongly related to human tumors, such as lung, brain cancers, and melanomas . More and more evidence has revealed that GM3 possesses powerful effects on cancer development and progression .

Future Directions

Gangliosides, including GM3, are proven to contribute to the defense mechanisms of the tumor and should be regarded as promising therapeutic targets for inclusion in future immunotherapy regimens .

properties

CAS RN

54827-14-4

Product Name

GM3

Molecular Formula

C59H107N2O21 · Na

Molecular Weight

1203.5

InChI

InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81

InChI Key

GGQRTSSCXQEZNW-BLVJLEROSA-M

SMILES

O[C@@H]1[C@@H]([C@H]([C@@H](O[C@@H]1CO)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2CO)OC[C@@]([H])([C@](O)(/C=C/CCCCCCCCCCCCC)[H])NC(CCCCCCCCCCCCCCCCC)=O)O)O)O)O[C@]3(O[C@H]([C@@H]([C@H](C3)O)NC(C)=O)[C@@]([H])([C@]([H])(O)CO)O)C([O-])=O.[Na+]

Appearance

Unit:1 mgPurity:98+%Physical solid

synonyms

Hematoside; Sialosyllactosylceramide

Origin of Product

United States

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